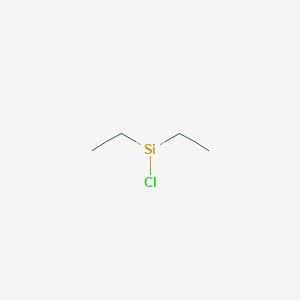

Diethylchlorosilane

Description

Properties

InChI |

InChI=1S/C4H10ClSi/c1-3-6(5)4-2/h3-4H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYVLBDERBHIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883528 | |

| Record name | Silane, chlorodiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609-19-4 | |

| Record name | Silane, chlorodiethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001609194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorodiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodiethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethylchlorosilane

Mechanistic Studies of Direct Synthesis Pathways

The direct synthesis, a variant of the Müller-Rochow process, is a cornerstone of industrial organosilane production. This process facilitates the reaction between an alkyl halide and elemental silicon, catalyzed by copper, to form a mixture of alkylchlorosilanes.

The Müller-Rochow process, traditionally associated with the synthesis of methylchlorosilanes, is adapted for the production of ethyl-substituted silanes by using ethyl chloride as the alkyl halide reactant. acs.org The reaction involves passing gaseous ethyl chloride over a contact mass of powdered silicon and a copper catalyst at elevated temperatures. researchgate.netusq.edu.au This direct process yields a mixture of ethylchlorosilanes, primarily consisting of diethyldichlorosilane ((C₂H₅)₂SiCl₂), ethyltrichlorosilane (B93397) (C₂H₅SiCl₃), and the target compound, diethylchlorosilane ((C₂H₅)₂SiHCl), sometimes referred to as ethyldichlorosilane in literature. researchgate.netnahrainuniv.edu.iq

The mechanism, while not fully elucidated, is understood to proceed via an intermetallic intermediate, approximately Cu₃Si, formed between the copper catalyst and silicon. wikipedia.org This intermediate facilitates the cleavage of the C-Cl bond in ethyl chloride and the subsequent formation of Si-C and Si-Cl bonds on the silicon surface. wikipedia.org The process is typically carried out in a fluidized bed or stirred-bed reactor to ensure efficient heat and mass transfer, which is critical for controlling the reaction and product distribution. usq.edu.auuni-wuppertal.de

The selectivity of the reaction can be manipulated through the use of promoters. Additives such as zinc, aluminum, and their respective chlorides can enhance the formation of specific silanes. researchgate.netnahrainuniv.edu.iq For instance, the addition of zinc or zinc chloride has been shown to significantly increase the ratio of diethyldichlorosilane to ethyltrichlorosilane. researchgate.net

Kinetic investigations reveal that the rate of the reaction is directly dependent on the pressure of ethyl chloride, indicating an apparent reaction order of unity with respect to the ethyl chloride reactant. researchgate.netnahrainuniv.edu.iq The activation energy and other kinetic parameters can be determined by studying the temperature and pressure dependencies of the reaction rates. nahrainuniv.edu.iq

| Catalyst System (10% Si-CuCl base) | DEDCS / ETCS Ratio |

|---|---|

| Si-CuCl (Unpromoted) | 0.088 |

| + Al | 0.133 |

| + Zn | 10.16 |

| + MgO | 0.53 |

| + ZnCl₂ | 3.5 |

| + CaCl₂ | 0.102 |

| + Al + ZnCl₂ + CaCl₂ | 5.6 |

Indirect Synthetic Routes and Reaction Mechanisms

Indirect methods for synthesizing this compound typically involve the selective reduction of diethyldichlorosilane ((C₂H₅)₂SiCl₂). This approach leverages hydride transfer reagents to substitute one chlorine atom with a hydrogen atom. The primary challenge in this route is achieving high selectivity to prevent over-reduction to diethylsilane (B7801327) ((C₂H₅)₂SiH₂).

The selective reduction of diethyldichlorosilane to this compound requires a hydride reagent with appropriate reactivity. The Si-Cl bond is susceptible to nucleophilic attack by hydride ions (H⁻). The choice of reducing agent and reaction conditions is critical to control the extent of reduction.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. chemguide.co.uk Its application in reducing chlorosilanes proceeds via a nucleophilic addition mechanism. chemguide.co.uk The hydride ion from the BH₄⁻ complex attacks the electrophilic silicon atom of dichlorodiethylsilane, displacing a chloride ion to form a transient intermediate, which then leads to this compound.

The mechanism consists of two main stages:

Nucleophilic Attack: A hydride ion (H⁻) from NaBH₄ attacks the silicon center of (C₂H₅)₂SiCl₂, forming a pentacoordinate silicon intermediate. This is followed by the departure of a chloride ion (Cl⁻). pressbooks.pubnumberanalytics.com

Protonation/Workup: The resulting species is then treated, often with the solvent itself, to yield the final neutral product. pressbooks.pub

Solvents play a crucial role in NaBH₄ reductions. wikipedia.org Hydroxylic solvents like methanol (B129727) or ethanol (B145695) can participate in the reaction, not only as the solvent but also as a proton source for the workup step. wikipedia.orglumenlearning.com However, NaBH₄ can also react with these solvents, so an excess of the reagent may be necessary. wikipedia.org Aprotic solvents such as tetrahydrofuran (B95107) (THF) are also used, which can modify the reactivity of the borohydride. numberanalytics.com The choice of solvent can influence the reaction rate and selectivity, with different solvents affecting the solubility and reactivity of the NaBH₄ reagent. harvard.edu

More powerful hydride reagents, such as lithium hydride (LiH) and lithium aluminum hydride (LiAlH₄), are also employed for the reduction of chlorosilanes.

Lithium Hydride (LiH): LiH is a saline hydride used in the synthesis of other complex hydrides and in the production of silane (B1218182) (SiH₄) from silicon tetrachloride. wikipedia.org On its own, LiH can be unreactive towards some chlorosilanes. google.com However, its reactivity is significantly enhanced when used in combination with LiAlH₄. google.com In such a mixed-hydride system, LiH can actively participate in the reduction of chlorosilanes, allowing for a reduction in the amount of the more expensive LiAlH₄. google.com

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent and generally non-selective reducing agent. harvard.edumasterorganicchemistry.com The Al-H bond in the AlH₄⁻ anion is more polar and reactive than the B-H bond in NaBH₄, making LiAlH₄ capable of reducing a wider array of functional groups, including alkyl halides. lumenlearning.comwikipedia.org It readily reduces chlorosilanes, but controlling the reaction to achieve selective monochlorosilane formation from a dichlorosilane (B8785471) is challenging. The high reactivity of LiAlH₄ often leads to the complete reduction of both chlorine atoms, yielding diethylsilane.

The reaction must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with water and other protic solvents. wikipedia.orgbyjus.com To achieve higher selectivity and avoid over-reduction, milder, sterically hindered derivatives of LAH, such as lithium tri-tert-butoxyaluminum hydride, are sometimes used in other types of reductions to control reactivity, a strategy that could potentially be applied to chlorosilane reductions. wikipedia.org

| Reagent | Formula | Relative Reactivity | Typical Solvents | Selectivity Profile |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol, Water, THF | High; generally reduces one Si-Cl bond selectively under controlled conditions. wikipedia.orgyoutube.com |

| Lithium Hydride | LiH | Low (when used alone) | Ethers (often with LiAlH₄) | Poor alone, acts as a co-reductant with LiAlH₄. wikipedia.orggoogle.com |

| Lithium Aluminum Hydride | LiAlH₄ | Very Strong | Diethyl Ether, THF (anhydrous) | Low; tends to cause over-reduction to diethylsilane. lumenlearning.combyjus.com |

Organometallic Intermediates in this compound Synthesis

The synthesis of this compound frequently involves the use of organometallic intermediates, which facilitate the formation of the silicon-carbon bond. Grignard reagents and organolithium compounds are prominent examples of such intermediates. ebsco.comsigmaaldrich.comwikipedia.orglscollege.ac.in

Grignard Reagents:

Grignard reagents, with the general formula RMgX, are formed by reacting an organic halide with magnesium metal. ebsco.comsigmaaldrich.com In the context of this compound synthesis, an ethyl magnesium halide (e.g., ethyl magnesium bromide) acts as a nucleophile, attacking a silicon precursor. libretexts.org The polar nature of the carbon-magnesium bond, where the carbon atom carries a partial negative charge, drives this nucleophilic attack on the electrophilic silicon center. libretexts.org The reaction is typically conducted in an ether solvent, such as diethyl ether or tetrahydrofuran, under anhydrous conditions to prevent the Grignard reagent from reacting with water. sigmaaldrich.comlibretexts.org

A general representation of this reaction is the interaction of a suitable halosilane with an ethyl magnesium halide. nasa.gov For instance, the reaction of diethyldichlorosilane with an appropriate Grignard reagent can be used, although careful control is needed to prevent the formation of tetraethylsilane. The versatility of Grignard reagents allows for their use with various carbonyl compounds to produce alcohols, highlighting their broad applicability in organic synthesis. ebsco.comsigmaaldrich.com

Organolithium Compounds:

Organolithium reagents, characterized by a carbon-lithium bond, are highly reactive and serve as potent nucleophiles and strong bases. wikipedia.orglscollege.ac.in Their utility in forming other organometallic compounds, including organosilicon compounds, is well-established. wikipedia.orglscollege.ac.in The synthesis involves the reaction of an organolithium reagent, such as ethyllithium, with a suitable chlorosilane precursor.

The high polarity of the C-Li bond makes these reagents effective for carbolithiation reactions, where the carbon-lithium bond adds across a carbon-carbon multiple bond. wikipedia.org While this specific reaction is more common in polymerization, the underlying principle of nucleophilic attack is central to their use in synthesizing compounds like this compound. The reaction of an organohalogen compound with an organolithium reagent, known as halogen-lithium exchange, is a key method for generating a variety of organolithium compounds. numberanalytics.com

The following table summarizes the key features of these organometallic intermediates in the synthesis of organosilicon compounds.

| Organometallic Reagent | General Formula | Key Characteristics | Typical Solvents |

| Grignard Reagent | RMgX | Moderately reactive, strong base, nucleophilic | Diethyl ether, Tetrahydrofuran (THF) |

| Organolithium Compound | RLi | Highly reactive, very strong base, potent nucleophile | Alkanes, Ethers |

Hydrogen-Halogen Exchange Reactions for this compound Derivatization

Hydrogen-halogen exchange reactions provide a valuable route for the derivatization of this compound. This method involves the reaction of a hydridosilane with a halogen source, leading to the substitution of a hydrogen atom with a halogen.

One approach involves the reaction of diethylsilane with hydrogen chloride in the presence of a suitable catalyst. For instance, passing gaseous hydrogen chloride through an ether compound can create a saturated solution capable of reacting with the silane. google.com The reaction temperature for such hydrogenations can range from -70°C to 160°C, with preferred ranges often being lower, between -30°C and 50°C. google.com

Another method for derivatization is the hydrosilylation of unsaturated compounds. While not a direct hydrogen-halogen exchange, it represents a key reaction class for functionalizing this compound. In hydrosilylation, the Si-H bond of this compound adds across a carbon-carbon or carbon-heteroatom multiple bond. mdpi.com For example, this compound can be reacted with propylene (B89431) to produce diethylpropylchlorosilane. google.com This addition reaction is often catalyzed by transition metal complexes, with platinum-based catalysts being widely used. mdpi.comepfl.ch The reaction mechanism typically involves the oxidative addition of the silane to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and reductive elimination of the product. mdpi.com

The table below illustrates examples of derivatization reactions starting from this compound or related hydridosilanes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Type |

| Diethylsilane | Hydrogen Chloride | Ether solvent | This compound | Hydrogen-Halogen Exchange |

| This compound | Propylene | Heat | Diethylpropylchlorosilane | Hydrosilylation |

| Diethylsilane | N-Heteroaromatics | Iridium complex | N-Silylated azacycles | Hydrosilylation |

Optimization of Synthetic Parameters and Yield Enhancement Strategies

Optimizing the synthesis of this compound requires careful control over various reaction parameters to maximize yield and minimize the formation of impurities.

Stoichiometric Control and Impurity Management

Precise stoichiometric control is fundamental to achieving high yields and purity in the synthesis of this compound. rsc.orgnih.gov The ratio of reactants directly influences the product distribution. For instance, in the direct process involving the reaction of ethyl chloride with silicon, controlling the stoichiometry is crucial to favor the formation of diethyldichlorosilane over other ethylchlorosilanes like ethyltrichlorosilane and triethylchlorosilane. chembk.com

Impurity management is a critical aspect of the production process. enamine.netsymeres.com Impurities can arise from starting materials, side reactions, or degradation of the product. jpionline.orguspnf.com Common organic impurities in chlorosilane synthesis include by-products from undesired reactions and unreacted intermediates. jpionline.org Inorganic impurities might include residual catalysts or salts. uspnf.com

Strategies for impurity management include:

Purification of reactants: Ensuring the purity of starting materials like ethyl chloride and silicon powder can prevent the introduction of unwanted substances.

Process control: Maintaining optimal reaction conditions (temperature, pressure, residence time) minimizes the formation of by-products.

Separation techniques: Fractional distillation is a common method to separate this compound from a mixture of other chlorosilanes due to their different boiling points. chembk.com

Analytical monitoring: Regular analysis of the product stream using techniques like gas chromatography (GC) allows for the identification and quantification of impurities, enabling timely adjustments to the process. symeres.com

The following table highlights common impurities and their potential sources in this compound synthesis.

| Impurity | Potential Source | Management Strategy |

| Ethyltrichlorosilane | Excess chlorinating agent or insufficient ethyl groups | Stoichiometric control of reactants |

| Triethylchlorosilane | Excess ethyl groups | Stoichiometric control of reactants |

| Silicon tetrachloride | Side reactions | Optimization of reaction conditions |

| Higher silicon halides | Side reactions | Optimization of reaction conditions, distillation |

| Unreacted starting materials | Incomplete reaction | Optimization of reaction time and temperature |

Reaction Temperature and Time Dependence in High-Yield Syntheses

Reaction temperature and time are interdependent parameters that significantly impact the yield and selectivity of this compound synthesis. researchgate.netnih.gov

Reaction Temperature: The temperature profile of the reaction must be carefully controlled. In the direct process, the reaction between ethyl chloride and silicon powder is typically carried out at high temperatures, often in the range of 350-370°C. chembk.com Lowering the temperature may lead to incomplete reaction and lower conversion rates, while excessively high temperatures can promote the formation of undesirable by-products and decomposition. nih.govbeilstein-journals.org The optimal temperature is a balance between achieving a high reaction rate and maintaining selectivity towards the desired product. beilstein-journals.org

Reaction Time: The reaction time, or residence time in a continuous process, must be sufficient to allow for the complete conversion of reactants. nih.gov However, excessively long reaction times can increase the likelihood of side reactions and impurity formation. nih.gov Kinetic studies are essential to understand the rate of the main reaction and competing side reactions. researchgate.netacs.orgresearchgate.net By monitoring the product composition over time, the optimal reaction duration can be determined to maximize the yield of this compound. nih.gov For example, in some catalytic hydrosilylation reactions, a kinetic profile can show a rapid initial reaction followed by a plateau, indicating that extending the reaction time beyond this point offers no significant benefit to the yield. rsc.org

The relationship between temperature, time, and yield is often complex and can be visualized using response surface methodology, where multiple parameters are varied to find the optimal conditions. nih.govwhiterose.ac.uk

The table below provides a general overview of the influence of temperature and time on the synthesis.

| Parameter | Effect on Low End | Effect on High End | Optimization Goal |

| Reaction Temperature | Low conversion rate, incomplete reaction | Increased by-product formation, potential decomposition | Achieve high reaction rate with maximum selectivity |

| Reaction Time | Incomplete conversion of reactants | Increased impurity levels from side reactions | Allow for complete reaction while minimizing side reactions |

Reaction Mechanisms and Reactivity of Diethylchlorosilane in Complex Systems

Silicon-Chlorine Bond Reactivity and Nucleophilic Pathways

The reactivity of diethylchlorosilane is fundamentally governed by the nature of the silicon-chlorine (Si-Cl) bond. Silicon is more electropositive than carbon, which results in a more polarized Si-Cl bond compared to a carbon-chlorine bond. This increased polarization renders the silicon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov The larger atomic size of silicon compared to carbon also allows for easier access by nucleophiles, facilitating substitution reactions. gelest.com Nucleophilic substitution at a silicon center, often denoted as S_N2@Si, is a key pathway for the reactions of this compound. researchgate.netnih.gov Unlike the analogous S_N2 reaction at carbon, which proceeds through a single high-energy transition state, the S_N2@Si mechanism often involves the formation of a stable or transient hypervalent silicon intermediate. researchgate.net

The interaction of chlorosilanes with nucleophiles can lead to the formation of tetra-, penta-, or even hexacoordinate silicon species, depending on the substituents on the silicon atom and the nature of the nucleophile. open.ac.uk The ability of silicon to expand its coordination sphere is a critical aspect of its reactivity. gelest.comopen.ac.uk The reaction is generally initiated by the attack of a nucleophile on the silicon atom. open.ac.uk

Formation of Pentacoordinate Transition States

A central feature of nucleophilic substitution at the silicon atom in this compound is the formation of a pentacoordinate intermediate or transition state. semi.ac.cnresearchgate.net When a nucleophile attacks the electrophilic silicon center, it can form a transient species where the silicon atom is bonded to five substituents. gelest.com This intermediate typically adopts a trigonal-bipyramidal (TBP) geometry. researchgate.net In this TBP structure, the incoming nucleophile and the leaving group (chloride) tend to occupy the apical positions, which is the most favorable arrangement for substitution. researchgate.net

The formation of these hypervalent silicon species is a key distinction from carbon chemistry and explains the high reactivity of chlorosilanes. psu.edu The stability of this pentacoordinate intermediate can vary; in some cases, it is a transient state on the reaction pathway, while in others, stable pentacoordinate silicon compounds can be isolated. wpmucdn.comnih.govresearchgate.net The tendency of the Si-Cl bond to stretch under the influence of a nucleophile, rather than just the electronegativity of the substituents, controls the ability to form these pentacoordinate adducts. researchgate.net Computational studies have shown that the energy barrier for the hydrolysis of pentacoordinate silicon compounds is significantly lower than that of their tetracoordinate counterparts. researchgate.net The geometry of the silicon coordination unit in these intermediates corresponds to a transition state for S_N2 reactions at a tetrahedral silicon atom. researchgate.net

Chloride Ion Displacement Mechanisms

The displacement of the chloride ion from this compound is the culmination of the nucleophilic substitution process. Following the formation of the pentacoordinate TBP intermediate, the Si-Cl bond is weakened and elongated. researchgate.net The departure of the chloride ion can occur, leading to the formation of the new bond with the incoming nucleophile. acs.org

Table 1: Comparison of Nucleophilic Substitution at Carbon vs. Silicon

| Feature | SN2 at Carbon (e.g., R3C-Cl) | SN2@Si at Silicon (e.g., R3Si-Cl) |

| Reaction Center | Tetracoordinate Carbon | Tetracoordinate Silicon |

| Intermediate/Transition State | Single pentacoordinate transition state | Stable or transient pentacoordinate intermediate (Trigonal-Bipyramidal) researchgate.net |

| Reaction Profile | Double-well potential energy surface with a central barrier researchgate.net | Often a single-well potential energy surface (stable intermediate) researchgate.net |

| Reactivity | Generally lower than silicon analogues | Higher due to larger atomic size and polar Si-Cl bond nih.gov |

| Stereochemistry | Typically results in inversion of configuration | Can result in either inversion or retention of configuration open.ac.ukresearchgate.net |

Silylation Reactions and Derivatization Chemistry

Silylation is the process of replacing an active hydrogen atom, such as in an O-H, N-H, or S-H group, with a silyl (B83357) group. sigmaaldrich.com this compound is a reactive agent for this purpose, used for the derivatization of various organic compounds. fishersci.ca These reactions increase the volatility and thermal stability of the parent compounds, which is particularly useful in applications like gas chromatography. sigmaaldrich.comfishersci.ca The fundamental reaction involves the nucleophilic attack of a heteroatom (like oxygen or nitrogen) on the silicon atom of this compound, displacing the chloride. sigmaaldrich.com

Silylation of Alcohols, Amines, and Carboxylic Acids

This compound readily reacts with alcohols, amines, and carboxylic acids to form the corresponding silyl derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which acts as a scavenger for the hydrogen chloride (HCl) byproduct. researchgate.net

Alcohols: Primary, secondary, and tertiary alcohols can be silylated to form silyl ethers. The reactivity generally follows the order: primary > secondary > tertiary, influenced by steric hindrance. sigmaaldrich.com The reaction involves the alcohol's oxygen atom acting as a nucleophile. researchgate.netgelest.com

Amines: Primary and secondary amines are converted to silylamines. An excess of the amine substrate or a tertiary amine base is used to neutralize the generated HCl. researchgate.netgelest.com

Carboxylic Acids: Carboxylic acids are converted into silyl esters. These reactions are often rapid. researchgate.netsigmaaldrich.com

The general ease of derivatization for different functional groups with a given silylating agent is: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Table 2: General Conditions for Silylation with Chlorosilanes

| Substrate | Reagent System | Typical Solvent | Key Features |

| Alcohols, Phenols | Chlorosilane / Base | Pyridine, DMF, Toluene, THF researchgate.net | Base (e.g., triethylamine, imidazole) is used as an HCl acceptor. researchgate.net |

| Amines | Chlorosilane / Base | Aprotic solvents researchgate.net | Excess amine or a non-nucleophilic base is required. gelest.com |

| Carboxylic Acids | Chlorosilane / Base | Aprotic solvents researchgate.net | Reaction is generally fast at room temperature. researchgate.net |

Formation of Siloxanes and Silyl Ethers: Mechanistic Insights

Silyl Ethers: As detailed in the previous section, silyl ethers are formed through the reaction of this compound with alcohols. libretexts.org The mechanism is a nucleophilic substitution where the alcohol's oxygen attacks the silicon atom, displacing the chloride ion. libretexts.org The presence of a base is crucial to drive the reaction to completion by neutralizing the HCl produced. researchgate.net

Siloxanes: Siloxanes, which contain Si-O-Si linkages, are formed from the hydrolysis of this compound. libretexts.org This reaction proceeds in two main steps. First, the chlorosilane reacts with water to form a diethylsilanol ((C₂H₅)₂SiH(OH)). researchgate.netlibretexts.org This step is itself a nucleophilic substitution with water acting as the nucleophile. Subsequently, the silanol (B1196071) can undergo condensation with another molecule of this compound or with another silanol molecule. This condensation reaction, which eliminates a molecule of HCl or water, respectively, forms the stable Si-O-Si bond of a disiloxane. researchgate.netlibretexts.org If water is introduced gradually, this process can lead to the formation of longer polysiloxane chains. libretexts.org

Hydrosilylation Reactions Involving Diethylsilane (B7801327) Derived from this compound

Hydrosilylation is a powerful reaction that involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orglibretexts.org While this compound itself does not have the Si-H bond required for this reaction, it is a precursor to diethylsilane ((C₂H₅)₂SiH₂), which is a potent reagent in hydrosilylation. nottingham.ac.uk The conversion of this compound to diethylsilane can be achieved through reduction, for example, using a suitable reducing agent like lithium aluminum hydride.

Once formed, diethylsilane can be used in hydrosilylation reactions, which are typically catalyzed by transition metal complexes, most notably those of platinum (like Speier's or Karstedt's catalyst), rhodium, or ruthenium. wikipedia.orgmdpi.commdpi.com The most widely accepted mechanism for these reactions is the Chalk-Harrod mechanism. wikipedia.orgmdpi.com

The Chalk-Harrod mechanism involves the following key steps:

Oxidative Addition: The Si-H bond of diethylsilane adds to the low-valent metal catalyst center. wikipedia.org

Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal-silyl-hydride complex. wikipedia.orgmdpi.com

Migratory Insertion: The alkene inserts into the metal-hydride bond. mdpi.com

Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to release the alkylsilane product and regenerate the active catalyst. wikipedia.orgmdpi.com

Hydrosilylation of terminal alkenes with diethylsilane typically results in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon. wikipedia.org The reaction can also be applied to alkynes, ketones, and other unsaturated systems. wikipedia.orgmdpi.com

Table 3: Common Catalysts for Hydrosilylation Reactions

| Catalyst Type | Metal Center | Example Catalyst | Substrates |

| Platinum-based | Platinum (Pt) | Speier's Catalyst (H₂PtCl₆), Karstedt's Catalyst mdpi.com | Alkenes, Alkynes, Carbonyls wikipedia.orgmdpi.com |

| Rhodium-based | Rhodium (Rh) | Wilkinson's Catalyst (RhCl(PPh₃)₃) | Alkenes, Ketones mdpi.com |

| Ruthenium-based | Ruthenium (Ru) | Various Ru complexes rsc.org | Alkenes, Ethylene (B1197577) rsc.org |

| Rhenium-based | Rhenium (Re) | Oxo-rhenium complexes mdpi.com | Carbonyls, Aldehydes mdpi.com |

Catalytic Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. While this compound itself is a specific reagent, the broader class of hydrosilanes, including diethylsilane, engages in catalytic hydrosilylation reactions, primarily with alkenes and alkynes. The most well-established mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. thieme-connect.describd.com This mechanism initiates with the oxidative addition of the Si-H bond of the silane (B1218182) to a low-valent metal center, forming a silyl metal hydride species. Subsequently, the unsaturated substrate (e.g., an alkene) coordinates to the metal complex. This is followed by the migratory insertion of the alkene into the metal-hydride bond. The final step is a reductive elimination, which releases the alkylsilane product and regenerates the active catalyst. scribd.comnottingham.ac.uk

A variation of this is the modified Chalk-Harrod mechanism, where the alkene inserts into the metal-silyl bond instead of the metal-hydride bond. nottingham.ac.uk The regioselectivity of the hydrosilylation (i.e., whether the silicon atom adds to the more or less substituted carbon of the double bond) is influenced by factors such as the nature of the catalyst, the substrate, and the silane itself. scribd.com For instance, some catalytic systems exhibit high anti-Markovnikov regioselectivity. epfl.ch

Beyond traditional transition metal catalysts like those based on platinum, rhodium, and iridium, first-row transition metals such as iron and cobalt have gained attention for catalyzing hydrosilylation due to their abundance and lower cost. thieme-connect.denottingham.ac.uk The mechanism with these catalysts can also be understood within the framework of the Chalk-Harrod model, involving oxidative addition, migratory insertion, and reductive elimination steps. thieme-connect.de

It is important to note that while the general principles of hydrosilylation are well-understood, the specific reactivity of this compound in these catalytic cycles will be influenced by the electronic and steric effects of the chloro and ethyl groups attached to the silicon atom.

Reductive Transformations Utilizing Diethylsilane

Diethylsilane has emerged as a versatile reducing agent in a variety of organic transformations, often in the presence of a catalyst. Its utility extends to the reduction of a range of functional groups. researchgate.net

Diethylsilane is effective in the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols. researchgate.netthieme-connect.com These reductions are typically catalyzed by metal complexes. For example, gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to catalyze the rapid reduction of aldehydes and ketones with diethylsilane at room temperature. researchgate.netthieme-connect.com Zinc-based catalysts have also been developed for the selective reduction of carbonyl compounds using silanes. google.com

The reduction of nitriles to primary amines using diethylsilane has also been demonstrated. rsc.org Gold nanoparticle-catalyzed double hydrosilylation of the nitrile group leads to the formation of an N,N-disilylamine intermediate, which upon acidic workup, yields the primary amine hydrochloride. rsc.org A proposed mechanism for this transformation involves a stepwise process. The first hydrosilylation of the nitrile forms an N-silylimine. This is followed by a second, faster hydrosilylation of the imine to give the disilylamine. rsc.org This method has shown good functional group tolerance, allowing for the selective reduction of a nitrile in the presence of an ester. rsc.org

Table 1: Catalytic Systems for Diethylsilane-Mediated Reductions

| Catalyst | Substrate | Product | Reference |

|---|---|---|---|

| Au/TiO₂ | Aldehydes/Ketones | Alcohols | researchgate.netthieme-connect.com |

| Au/TiO₂ | Nitriles | Primary Amines | rsc.org |

| Zinc Complexes | Carbonyls | Alcohols | google.com |

The reduction of amides is a more challenging transformation, but one that can be achieved using diethylsilane in conjunction with appropriate catalysts. Iridium complexes, such as [Ir(COE)₂Cl]₂ (where COE is cyclooctene), have proven to be highly efficient for the reduction of secondary amides. organic-chemistry.orgorganic-chemistry.orgcapes.gov.bracs.org A key feature of this system is the ability to selectively produce either an imine or a secondary amine by controlling the stoichiometry of the diethylsilane. organic-chemistry.orgcapes.gov.bracs.orgresearchgate.net Using two equivalents of the silane leads to the formation of the imine, which can be isolated. organic-chemistry.orgcapes.gov.bracs.org Increasing the amount of diethylsilane to four equivalents results in the further reduction of the imine to the corresponding secondary amine. organic-chemistry.org This stepwise reduction proceeds with high efficiency and tolerates a range of functional groups. organic-chemistry.orgorganic-chemistry.orgcapes.gov.br The proposed mechanism involves consecutive hydrosilylations of the carbonyl and the resulting carbon-nitrogen double bond. organic-chemistry.org

Gold nanoparticles on TiO₂ also catalyze the reduction of amides to amines using diethylsilane. researchgate.net Furthermore, zirconocene (B1252598) hydride catalysis offers a mild method for the semireduction of both secondary and tertiary amides to imines. chemrxiv.org This highlights the tunability of the reaction outcome based on the choice of catalyst and reaction conditions.

Table 2: Selective Reduction of Secondary Amides with Diethylsilane/[Ir(COE)₂Cl]₂

| Diethylsilane Equivalents | Primary Product | Reference |

|---|---|---|

| 2 | Imine | organic-chemistry.orgcapes.gov.bracs.org |

| 4 | Secondary Amine | organic-chemistry.org |

Decomposition and Surface Reaction Kinetics

The interaction of this compound and related alkylsilanes with silicon surfaces is of significant interest for applications in semiconductor fabrication, such as atomic layer epitaxy. aip.orgspiedigitallibrary.org

Studies on the adsorption of diethylsilane (DES) on silicon surfaces, such as Si(111) 7x7 and Si(100), have revealed a precursor-mediated adsorption mechanism. aip.orgaip.org In this model, the DES molecule first physisorbs onto the surface, forming a weakly bound precursor state. From this state, the molecule can either desorb back into the gas phase or undergo a chemical reaction to form a more strongly bound, chemisorbed species. aip.org The initial reactive sticking coefficient of DES on Si(111) 7x7 has been shown to decrease with increasing surface temperature, which is characteristic of a precursor-mediated process. aip.orgaip.org

At room temperature, DES adsorbs dissociatively on silicon surfaces. aip.orgaip.org Fourier transform infrared (FTIR) spectroscopy studies on porous silicon have indicated that this dissociative adsorption leads to the formation of surface-bound SiH and SiC₂H₅ species. aip.orgaip.org

Upon heating, the surface-adsorbed ethyl groups from diethylsilane decomposition undergo a β-hydride elimination reaction. aip.orgaip.orgaip.org This is a common decomposition pathway for metal-alkyl complexes where a hydrogen atom on the carbon atom beta to the metal (or in this case, the silicon surface) is transferred to the metal, leading to the formation of a metal-hydride and an alkene. libretexts.orgwikipedia.org In the context of DES on a silicon surface, the reaction is represented as: Si-C₂H₅ → Si-H + CH₂=CH₂. aip.orgaip.org

The primary desorption products observed following the adsorption of DES on Si(111) 7x7 and Si(100) surfaces are ethylene (CH₂=CH₂) and hydrogen (H₂). aip.orgaip.orgaip.org The desorption of ethylene occurs at a lower temperature than the recombinative desorption of hydrogen. For example, on Si(111) 7x7, ethylene desorbs around 700 K, while hydrogen desorbs at approximately 810 K. aip.orgaip.org The kinetics of the β-hydride elimination of the ethyl groups have been studied, and the activation energy for this process on Si(111) 7x7 was determined to be 36 kcal/mol. aip.orgaip.org This suggests that the silicon surface catalyzes the β-hydride elimination reaction. aip.orgaip.org

Table 3: Decomposition Products and Desorption Temperatures of Diethylsilane on Si(111) 7x7

| Desorption Product | Desorption Temperature (K) | Underlying Process | Reference |

|---|---|---|---|

| Ethylene (CH₂=CH₂) | ~700 | β-hydride elimination | aip.orgaip.org |

| Hydrogen (H₂) | ~810 | Recombinative desorption | aip.orgaip.org |

Advanced Applications of Diethylchlorosilane in Materials Science and Engineering

Polymeric Materials Synthesis and Engineering

The engineering of polymeric materials through the strategic use of precursors like diethylchlorosilane allows for the precise tailoring of final properties. The difunctional nature of this molecule is central to its role in building the backbone of silicone polymers, while its specific alkyl substituents, the ethyl groups, differentiate its reactivity and the characteristics of the resulting materials from more common silicone precursors.

Precursor Role in Silicone Polymerization: Hydrolysis and Condensation Mechanisms

The transformation of this compound into a silicone polymer, specifically poly(diethylsiloxane), is a two-stage process involving hydrolysis followed by condensation. mdpi.comunm.edu As a difunctional chlorosilane, it acts as a linear chain extender.

The initial step is the rapid hydrolysis of the silicon-chlorine (Si-Cl) bond upon contact with water. This reaction replaces the chlorine atom with a hydroxyl group (-OH), forming diethylsilanediol (B1587089) and releasing hydrochloric acid.

Equation 1: Hydrolysis of this compound (C₂H₅)₂SiCl₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2HCl

The resulting diethylsilanediol is a reactive intermediate. The subsequent condensation stage involves the reaction between these silanol (B1196071) groups to form siloxane bonds (-Si-O-Si-), which constitute the backbone of the polymer. This polycondensation process releases water and leads to the formation of linear poly(diethylsiloxane) chains. mdpi.com

Equation 2: Condensation of Diethylsilanediol n(C₂H₅)₂Si(OH)₂ → H-[O-Si(C₂H₅)₂]n-OH + (n-1)H₂O

This polymerization can be catalyzed by either acids or bases, with the reaction conditions influencing the rate and structure of the final polymer. mdpi.comunm.edu

Control of Molecular Weight and Crosslinking in Silicone Formulations

In silicone synthesis, the final polymer architecture—whether it be a linear fluid, a crosslinked elastomer, or a rigid resin—is dictated by the functionality of the silane (B1218182) precursors used. vdoc.pubfoodpackagingforum.org this compound, being difunctional, primarily forms linear chains. mdpi.com Control over molecular weight and the degree of crosslinking is achieved by introducing monofunctional and trifunctional silanes into the polymerization mixture.

Molecular Weight Control: Monofunctional silanes, such as triethylchlorosilane ((C₂H₅)₃SiCl), act as chain-terminating agents. researchgate.net They have only one reactive site, and their incorporation at the end of a growing polymer chain halts further elongation. By adjusting the ratio of this compound (chain extender) to a monofunctional silane (chain terminator), the average molecular weight of the resulting poly(diethylsiloxane) can be precisely controlled. kpi.ua

Crosslinking Control: To create a three-dimensional network, as required for silicone elastomers, a trifunctional or tetrafunctional silane is introduced as a crosslinking agent. uni-wuppertal.de For instance, ethyltrichlorosilane (B93397) (C₂H₅SiCl₃) can be co-polymerized with this compound. The trifunctional silane creates branch points in the polymer chains, which can then link together to form a crosslinked network. The density of these crosslinks, and thus the hardness and elasticity of the final material, is determined by the concentration of the trifunctional agent relative to the difunctional this compound. vdoc.pub

The table below illustrates the functional roles of different silanes in polymerization.

Table 1: Functional Roles of Silane Precursors in Silicone Polymerization| Silane Type | Example Compound | Functionality | Role in Polymerization | Resulting Structure |

|---|---|---|---|---|

| Monofunctional | Triethylchlorosilane | 1 | Chain Terminator | Ends a polymer chain |

| Difunctional | This compound | 2 | Chain Extender | Forms linear polymer chains |

| Trifunctional | Ethyltrichlorosilane | 3 | Crosslinker/Branching Agent | Creates network branch points |

Impact of Electronic and Steric Properties on Polymerization Kinetics

The kinetics of silane polymerization are significantly influenced by the electronic and steric properties of the substituents on the silicon atom. mdpi.comgelest.com The ethyl groups of this compound present distinct characteristics compared to the methyl groups of the more common dimethyldichlorosilane.

Electronic Effects: Alkyl groups are electron-donating. The ethyl groups in this compound have a slightly stronger inductive (electron-donating) effect than methyl groups. Under acidic hydrolysis conditions, where the reaction mechanism involves protonation of a leaving group, electron-donating substituents can stabilize the transition state, thereby increasing the reaction rate. unm.edu Conversely, in base-catalyzed hydrolysis, which proceeds via nucleophilic attack on the silicon atom, electron-donating groups can decrease the reactivity by increasing the electron density at the silicon center. mdpi.com

The following table provides a comparison of properties between diethyl- and dimethyl-substituted silanes.

Table 2: Comparative Properties of this compound and Dimethyldichlorosilane| Property | This compound | Dimethyldichlorosilane | Impact on Polymerization |

|---|---|---|---|

| Alkyl Group | Ethyl (-C₂H₅) | Methyl (-CH₃) | - |

| Inductive Effect | More Electron-Donating | Less Electron-Donating | Influences reactivity based on pH of the medium. unm.edu |

| Steric Hindrance | Higher | Lower | Generally slows reaction rates for hydrolysis and condensation. mdpi.com |

| Resulting Polymer | Poly(diethylsiloxane) (PDES) | Poly(dimethylsiloxane) (PDMS) | PDES has a lower glass transition temperature (Tg) than PDMS. kpi.uaumich.edu |

Functionalized Silanes in Polymer Modification

This compound can be a starting point for creating functionalized silanes used in polymer modification. siwinsilicone.comorganic-chemistry.org The initial Si-Cl bond is a reactive site for introducing other functionalities. More commonly, the poly(diethylsiloxane) polymer formed from it, which may contain reactive end-groups like silanols (Si-OH), can be further modified. These modifications can introduce new properties to the polymer or allow it to be grafted onto other polymer chains, creating copolymers with unique characteristics. oclc.org For example, the silanol end-groups can be reacted with other organofunctional silanes to impart properties like improved adhesion or to enable curing via different mechanisms. researchgate.net

Development of Advanced Silicone Elastomers, Coatings, and Adhesives

The polymer derived from this compound, poly(diethylsiloxane) (PDES), possesses properties that make it suitable for specialized applications where polydimethylsiloxane (B3030410) (PDMS) may be less optimal. PDES is known for having an extremely low glass transition temperature (Tg), even lower than that of PDMS, which imparts excellent low-temperature flexibility. kpi.uaumich.edu

Advanced Silicone Elastomers: Elastomers formulated with PDES or copolymers containing diethylsiloxane units can maintain their rubbery properties at very low temperatures, making them valuable for aerospace and automotive applications in extreme environments. kpi.uaelkem.com The crosslinking of PDES chains, often through the co-polymerization with a trifunctional silane or through reactions of vinyl-functionalized PDES, results in elastomers with high durability and thermal stability. gelest.comutwente.nl

Advanced Silicone Coatings: Silicone coatings are valued for their durability, water repellency, and resistance to UV radiation and high temperatures. xjysilicone.comchemicalindustryjournal.co.uk Coatings based on PDES can offer enhanced flexibility, especially at low temperatures, preventing cracking. kpi.ua These coatings can be used for protecting surfaces in harsh conditions or for creating release liners where specific surface energy properties are required. evonik.com

Advanced Silicone Adhesives: Silicone adhesives are known for their ability to bond to a wide range of substrates and maintain their properties over a broad temperature range. Adhesives incorporating PDES can be formulated to have specific adhesion and cohesion properties, leveraging the unique flexibility and surface characteristics imparted by the diethylsiloxane units.

Nanocomposite Development through this compound Modification

Polymer nanocomposites, which involve dispersing nanofillers within a polymer matrix, often exhibit significantly enhanced mechanical, thermal, and barrier properties. wiley-vch.deresearchgate.net A critical factor in their performance is the quality of the interface between the nanofiller and the polymer matrix. To improve compatibility and promote strong interfacial adhesion, the surface of the nanofiller is often modified. wiley-vch.deresearchgate.net

This compound can be used for the surface modification of inorganic nanofillers that possess surface hydroxyl groups, such as silica (B1680970) (SiO₂) or titania (TiO₂) nanoparticles. The hydrolysis of this compound produces reactive diethylsilanediol, which can then condense with the hydroxyl groups on the nanoparticle surface.

Equation 3: Surface Modification of a Nanofiller Surface-OH + (C₂H₅)₂Si(OH)₂ → Surface-O-Si(OH)(C₂H₅)₂ + H₂O

This reaction grafts diethylsilyl groups onto the nanoparticle surface, changing it from hydrophilic to more hydrophobic (organophilic). This modification enhances the dispersion of the nanoparticles within a nonpolar or moderately polar polymer matrix, such as a silicone, and improves stress transfer from the polymer to the filler, thereby reinforcing the composite material. wiley-vch.de The ethyl groups provide a different level of steric shielding and organophilicity compared to methyl groups, allowing for fine-tuning of the interfacial properties. mdpi.comnih.gov

Surface Modification and Functionalization Methodologies

This compound is a versatile compound utilized in various surface modification techniques to alter the surface properties of materials. These methodologies are pivotal in enhancing the performance and durability of materials across different industrial applications. The reactivity of the silicon-chlorine bond in this compound allows it to readily react with surface hydroxyl groups present on many substrates, forming a stable siloxane linkage and releasing hydrochloric acid as a byproduct. This process effectively modifies the surface chemistry, leading to desired properties such as increased hydrophobicity, improved adhesion, and enhanced compatibility with other materials.

The effectiveness of this compound in surface modification is attributed to its molecular structure, which combines a reactive chloro group with two ethyl groups. The ethyl groups contribute to the organophilic and hydrophobic nature of the modified surface. The ability to tailor surface properties by introducing specific functional groups makes this compound a valuable tool in materials science. vulcanchem.com

Enhancing Interfacial Adhesion in Composite Materials

The performance of composite materials is largely dependent on the strength of the interface between the reinforcement and the matrix. Poor interfacial adhesion can lead to premature failure of the composite under stress. This compound plays a crucial role in enhancing this adhesion by acting as a coupling agent.

When applied to the surface of reinforcing materials like glass fibers or fillers, this compound modifies the surface to be more compatible with the polymer matrix. This improved compatibility promotes better wetting of the reinforcement by the matrix during composite fabrication, leading to a stronger interfacial bond. The silane treatment creates a chemical bridge between the inorganic reinforcement and the organic polymer matrix, facilitating efficient stress transfer from the matrix to the reinforcement. This enhancement of interfacial adhesion results in composite materials with improved mechanical properties, such as tensile strength and modulus. mdpi.commdpi.comresearchgate.net

The mechanism of adhesion enhancement involves the reaction of the chlorosilane group with the surface of the reinforcement and the subsequent interaction of the ethyl groups with the polymer matrix. This dual reactivity allows for the formation of a robust and durable interface that can withstand mechanical and environmental stresses.

Surface Treatment of Glass Fibers and Nanoparticles

Glass fibers and nanoparticles are widely used as reinforcing agents in polymer composites. However, their inherently hydrophilic surfaces can lead to poor compatibility with hydrophobic polymer matrices. Surface treatment with this compound can effectively address this issue. doria.firesearchgate.netmdpi.com

The treatment process involves the application of this compound to the surface of the glass fibers or nanoparticles. The chlorosilane reacts with the surface silanol groups on the glass, forming a covalent bond and creating a hydrophobic surface layer. nih.gov This modification prevents the absorption of moisture at the fiber-matrix interface, which can degrade the mechanical properties of the composite.

Similarly, the surface of nanoparticles can be functionalized with this compound to improve their dispersion in a polymer matrix and enhance their reinforcing effect. For instance, silica nanoparticles treated with dimethyldichlorosilane, a related compound, have been shown to significantly increase the interfacial shear strength in polypropylene/glass fiber composites. unitn.it This indicates that modifying the nanoparticle surface improves its interaction with both the matrix and the glass fibers, leading to a stronger composite material. unitn.it

The table below summarizes the effect of surface treatment on the properties of composite materials.

| Reinforcement | Surface Treatment | Polymer Matrix | Observed Improvement |

| Glass Fibers | Silane Coupling Agent | Polyester | Enhanced interfacial and interlaminar shear strengths. researchgate.net |

| Silica Nanoparticles | Dimethyldichlorosilane | Polypropylene | Increased interfacial shear strength. unitn.it |

| Carbon Fibers | Etching and Sizing | Epoxy | Increased tensile strength. researchgate.net |

Optimization of Hydrophobicity and Adhesion Properties in Modified Materials

The ability to control the hydrophobicity and adhesion properties of a material's surface is critical for a wide range of applications. nih.govnih.gov this compound provides a means to achieve this control through surface modification. mdpi.comlinde-amt.com The reaction of this compound with a surface introduces ethyl groups, which are nonpolar and thus impart hydrophobic characteristics to the surface. gelest.com

The degree of hydrophobicity can be tailored by controlling the density of the silane coating on the surface. A higher density of ethyl groups results in a more hydrophobic surface, as indicated by a larger water contact angle. This property is particularly useful in applications requiring water repellency, such as coatings for electronics and self-cleaning surfaces.

In addition to hydrophobicity, the adhesion properties of the surface can also be optimized. nih.govresearchgate.net While the hydrophobic nature of the this compound-modified surface might suggest poor adhesion, the chemical bonds formed between the silane and the substrate can provide a strong anchor for subsequent coatings or adhesives. The ethyl groups can also promote adhesion to nonpolar materials through van der Waals interactions. The dual functionality of this compound allows for the creation of surfaces that are both hydrophobic and exhibit good adhesion to specific materials, a combination that is valuable in many advanced applications. mdpi.com

Siliconization in Laboratory Glassware for Biochemical Assays

In biochemical assays, the adsorption of macromolecules such as proteins and DNA to the surface of laboratory glassware can lead to inaccurate results and loss of valuable samples. Siliconization, a process that creates a hydrophobic and slick surface, is employed to prevent this issue. msstate.edu

While dimethyldichlorosilane is commonly mentioned for this purpose, the principles apply to other chlorosilanes like this compound. The process involves treating the glassware with a solution of the chlorosilane. The silane reacts with the glass surface, creating a thin, inert, and hydrophobic coating. msstate.edu This coating minimizes the interaction between the glass and the biomolecules in the solution, thereby preventing their adsorption. msstate.edu

The effectiveness of siliconization is often assessed by observing the behavior of a water droplet on the surface. A well-siliconized surface will cause the water to bead up, indicating high hydrophobicity. msstate.edu This simple test confirms that the glassware is suitable for use in sensitive biochemical assays where preventing surface adsorption is critical for accuracy and yield. msstate.edu

Precursor in Advanced Deposition Techniques

This compound serves as a valuable precursor in various advanced deposition techniques used to create thin films with specific properties. Its volatility and reactivity make it suitable for processes like Chemical Vapor Deposition (CVD), where it decomposes to form silicon-containing films.

Chemical Vapor Deposition (CVD) of Silicon-Containing Films

Chemical Vapor Deposition is a widely used technique for producing high-quality, high-performance solid materials. wikipedia.org In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. linde-amt.com

This compound has been investigated as a precursor for the deposition of various silicon-containing films, including silicon dioxide (SiO2) and silicon carbide (SiC). For the deposition of SiO2, diethylsilane (B7801327) (a related compound) has been used in Low-Pressure Chemical Vapor Deposition (LPCVD) at temperatures as low as 400°C. aip.org The resulting films exhibit good conformality and low residual carbon concentration. aip.org Studies using diethylsilane to produce silicon dioxide films have shown that the growth kinetics follow an Arrhenius behavior with an apparent activation energy of 10 kcal/mol in the temperature range of 350-475°C. researchgate.net

In the context of SiC film deposition, diethylsilane has been used as a single-source precursor in an ALD-like process at temperatures between 590–675 °C, achieving a growth per cycle of 0.1 nm/cycle. mdpi.com The use of single-source precursors like this compound can simplify the deposition process and provide better control over the film stoichiometry.

The table below presents a summary of deposition parameters for silicon-containing films using diethylsilane and related precursors.

| Precursor | Deposition Technique | Film Type | Deposition Temperature (°C) | Key Findings |

| Diethylsilane | LPCVD | SiO2 | ≤ 400 | Good conformality (83%), low carbon concentration (<1 at. %). aip.org |

| Diethylsilane | LPCVD | SiO2 | 350 - 475 | Apparent activation energy of 10 kcal/mol. researchgate.net |

| Diethylsilane | PECVD | Si-O-H or Si-N-C-H | 300 | Optimal oxide film properties. researchgate.net |

| Diethylsilane | ALD-like | SiC | 590 - 675 | Growth per cycle of 0.1 nm/cycle. mdpi.com |

| Dichlorosilane (B8785471) & Ammonia | LPCVD | Silicon Nitride | > 750 | Standard industry process for silicon nitride growth. google.com |

The choice of precursor and deposition technique depends on the desired film properties and the specific application. This compound and its derivatives offer a versatile platform for the low-temperature deposition of a variety of silicon-containing films for the microelectronics industry. google.comepo.org

No Publicly Available Research Found for Specified Applications of this compound

A comprehensive review of scientific literature and patent databases reveals a lack of specific research data for the advanced applications of the chemical compound this compound in the areas of silicon carbide film growth, deposition of porous low-k dielectrics, and atomic layer deposition as outlined in the user's request.

For the applications specified, the scientific community has explored a variety of other organosilane compounds:

For Silicon Carbide (SiC) Growth: Studies on the chemical vapor deposition (CVD) and pyrolysis for SiC film formation frequently cite the use of precursors such as Diethylsilane (DES) , Methyltrichlorosilane (MTS) , and Dichlorosilane (DCS) . nasa.govmdpi.comresearchgate.net These compounds have been investigated for their decomposition mechanisms and effectiveness in producing crystalline SiC layers. A patent exists that describes a general chemical formula, RSiHClX₂, for forming SiC films via Atomic Layer Deposition (ALD), but this does not specifically name or detail the use of this compound. google.com

For Porous Low-k Dielectrics: The development of low-dielectric-constant insulating materials for microelectronics has involved precursors like Diethoxymethylsilane (DEMS) , Tetramethylcyclotetrasiloxane (TMCTS) , and other organosiloxanes. ibm.comresearchgate.net Research in this area has also explored the use of Diethylsilane (DES) in plasma-enhanced chemical vapor deposition (PECVD) to create organosilicate glass films. tdl.orgresearchgate.net However, specific studies employing this compound for this purpose were not found.

For Atomic Layer Deposition (ALD): The field of ALD utilizes a wide range of precursors to achieve atomic-level precision in thin film deposition. impedans.comfhr.bizrsc.org While the surface chemistry of chlorosilanes like SiH₂Cl₂ and SiHCl₃ on silicon has been a subject of theoretical studies, acs.org and precursors such as bis(diethylamino)silane (B1590842) (BDEAS) are used for depositing silicon dioxide, nih.gov there is no available literature detailing the mechanistic studies or application of this compound as an ALD precursor for the requested materials.

Catalytic Applications and Mechanistic Investigations

Diethylchlorosilane as a Reagent in Transition Metal Catalysis

While organosilanes are foundational reagents in transition metal catalysis, the direct application of this compound as a primary reagent within a catalytic cycle is less documented than that of its non-chlorinated analog, diethylsilane (B7801327). Its role is often as a versatile precursor for the synthesis of other functionalized silicon compounds or in derivatization processes that prepare substrates for catalysis. For instance, in some synthetic sequences, chlorosilanes are used to generate silyl (B83357) ethers or other silicon-containing intermediates, which then participate in subsequent metal-catalyzed cross-coupling or functionalization reactions. The development of rhodium-catalyzed enantioselective silylation of C–H bonds, for example, involves hydrosilyl ethers that are generated in situ. escholarship.org In one specific application, hydrosilyl ethers, formed by the dehydrogenative silylation of cyclopropylmethanols with diethylsilane, undergo enantioselective silylation of cyclopropyl (B3062369) C–H bonds in the presence of a rhodium catalyst. escholarship.org

Gold Nanoparticle-Catalyzed Transformations Utilizing Diethylsilane

Gold nanoparticles (AuNPs), particularly when supported on materials like titanium dioxide (TiO₂), have emerged as highly active and selective catalysts for a variety of reductive transformations using diethylsilane (Et₂SiH₂) as the reducing agent. researchgate.netresearchgate.net A remarkable feature of this catalytic system is the superior reactivity of diethylsilane, a dihydrosilane, compared to structurally similar monohydrosilanes (like triethylsilane), which are often completely unreactive under the same conditions. researchgate.netrsc.orgresearchgate.netresearchgate.net

Key transformations catalyzed by the Au/TiO₂-diethylsilane system include:

Reduction of Nitriles: This system provides the first example of a gold-catalyzed reduction of nitriles to primary amines. researchgate.netrsc.orgresearchgate.net The reaction proceeds through a smooth double hydrosilylation of the nitrile group to form labile N-disilylamines, which are then easily deprotected to yield the corresponding primary amine hydrochlorides in excellent yields. researchgate.netrsc.orgresearchgate.netnih.gov

Reduction of Carbonyls and Amides: Aldehydes and ketones are reduced almost instantaneously at room temperature. researchgate.netresearchgate.net The system is also effective for the reduction of amides to their corresponding amines. researchgate.netthieme-connect.com

Reductive Amination: The catalyst facilitates a one-pot reductive amination, where an aldehyde and an amine are combined before the addition of diethylsilane and the Au/TiO₂ catalyst. researchgate.netresearchgate.net This process even works efficiently in protic solvents. researchgate.net An unprecedented synthesis of N-arylisoindolines has been demonstrated through the reductive amination of o-phthalaldehyde (B127526) with anilines. researchgate.net

The Au/TiO₂ catalyst is robust, recyclable, and can be reused for multiple consecutive runs, highlighting its practical utility. rsc.orgresearchgate.net

| Substrate Type | Reaction | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nitrile | Reduction of aryl/alkyl nitriles to primary amines | Au/TiO₂, Et₂SiH₂, Benzene, 70°C | Smooth double hydrosilylation; yields >75% after deprotection. | researchgate.netrsc.org |

| Aldehyde/Ketone | Reduction to corresponding alcohols | Au/TiO₂, Et₂SiH₂, Benzene, 25°C | Near-instantaneous conversion. | researchgate.netresearchgate.netthieme-connect.com |

| Aldehyde + Amine | One-pot reductive amination | Au/TiO₂, Et₂SiH₂, MeOH, 25°C | Rapid formation of secondary/tertiary amines. | researchgate.netthieme-connect.com |

| Amide | Reduction to corresponding amines | Au/TiO₂, Et₂SiH₂, Benzene, 70°C | Excellent yields, shorter times than previous methods. | researchgate.netthieme-connect.com |

Iridium-Catalyzed Reductions with Diethylsilane

A highly efficient and selective method for the reduction of secondary amides has been developed using commercially available iridium catalysts, such as [Ir(COE)₂Cl]₂ (where COE is cyclooctene), with diethylsilane as the reductant. organic-chemistry.orgorganic-chemistry.org This system demonstrates remarkable control over the reaction outcome based on the stoichiometry of the silane (B1218182). organic-chemistry.org

When two equivalents of diethylsilane are used, the reaction selectively yields the corresponding imine, which can be isolated. organic-chemistry.orgorganic-chemistry.org Increasing the amount of diethylsilane to four equivalents allows the reaction to proceed further, furnishing the fully reduced secondary amine in high yield. organic-chemistry.org This stepwise reduction pathway provides a versatile route to two distinct and valuable product classes from a single starting material.

The catalytic system operates under mild conditions, often at room temperature, and requires low catalyst loadings (e.g., 0.5 mol %). organic-chemistry.org It exhibits high efficiency, achieving up to 1000 turnovers with 99% conversion for certain substrates. organic-chemistry.orgresearchgate.net The reaction shows broad functional group tolerance, accommodating aryl halides, alkyl halides, ethers, and various heterocycles. organic-chemistry.org However, substrates containing nitro or nitrile groups can hinder the reaction's effectiveness. rsc.org The proposed mechanism involves the initial formation of a silylene-bridged iridium dimer, which catalyzes consecutive hydrosilylation steps across the C=O and subsequent C=N bonds. organic-chemistry.org

| Substrate | Et₂SiH₂ Equivalents | Primary Product | Key Features | Reference |

|---|---|---|---|---|

| Secondary Amide | 2.0 | Imine | Selective partial reduction; intermediate can be isolated. | organic-chemistry.orgorganic-chemistry.org |

| Secondary Amide | 4.0 | Secondary Amine | Complete reduction to the amine. | organic-chemistry.org |

| Tertiary Amide | 4.0 | Tertiary Amine | Catalyzed by a cationic Ir(III) pincer complex. | acs.org |

Tuning Reactivity and Selectivity in Silane-Based Catalysis

The structure of the silane reagent is a powerful tool for tuning both the reactivity and selectivity of metal-catalyzed reactions. This control can manifest as dramatic changes in product distribution or even a complete reversal of stereochemical outcomes.

A compelling example is the cobalt-catalyzed enantioselective hydroalkoxylation of alkenes. nih.govacs.org In this system, the steric bulk of the silane reagent surprisingly dictates the absolute configuration of the tetrahydrofuran (B95107) product. nih.govchemrxiv.orgacs.org

Using the sterically least hindered diethylsilane , the reaction proceeds with high enantioselectivity to afford the (S)-enantiomer of the product. chemrxiv.orgacs.org

When a more sterically hindered silane like diisopropylsilane is used, the reaction produces the (R)-enantiomer as the major product. chemrxiv.orgacs.org

This remarkable silane-controlled inversion of enantioselectivity is attributed to two competing mechanistic pathways. nih.govacs.org The less-hindered diethylsilane promotes a radical chain reaction that determines the final product configuration, whereas the bulkier silane suppresses this pathway and allows a later-stage enantioselective kinetic resolution to dominate. nih.govacs.org

Reactivity can also be tuned based on the number of Si-H bonds. As seen in the gold nanoparticle-catalyzed transformations, dihydrosilanes like diethylsilane are highly reactive, while monohydrosilanes are inert, providing a clear on/off switch for reactivity based on silane choice. researchgate.netresearchgate.net Furthermore, selectivity can be controlled by stoichiometry, as demonstrated in the iridium-catalyzed amide reduction where varying the equivalents of diethylsilane allows for the selective formation of either an imine or an amine. organic-chemistry.org These examples underscore the critical role of the silane not merely as a simple hydride donor but as an active component for controlling the course of complex catalytic transformations.

Theoretical and Computational Studies of Diethylchlorosilane

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the three-dimensional structure and electronic properties of Diethylchlorosilane. psu.edu These methods solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. youtube.comuregina.ca For molecules like this compound, which have rotational flexibility around the Si-C bonds, calculations can identify the relative energies of different conformers, such as the gauche and trans forms. nih.gov Studies on analogous molecules like diethylsilane (B7801327) and diethyldifluorosilane (B15257199) have shown that ab initio calculations can successfully predict the rotational constants and relative energies of various conformers, with the gauche-gauche conformer often being the most stable. nih.gov

Beyond molecular geometry, these calculations reveal key aspects of the molecule's reactivity through electronic structure analysis. The distribution of electrons is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. For this compound, the presence of the electronegative chlorine atom significantly influences the electronic landscape, lowering the energy of the orbitals and creating a strong dipole moment, which enhances the silicon atom's electrophilicity.

Quantum chemical methods are also used to calculate various reactivity descriptors. dlr.de These parameters, derived from the electronic structure, help predict how the molecule will interact with other chemical species.

Table 1: Representative Calculated Molecular Properties of this compound Note: The following data is illustrative, based on typical results from DFT (e.g., B3LYP/6-31G(d) level) calculations for chlorosilanes. Exact values may vary with the specific computational method and basis set used.

| Property | Calculated Value | Significance |

| Si-Cl Bond Length | ~2.08 Å | Indicates the covalent bond distance between silicon and chlorine. |

| Si-C Bond Length | ~1.88 Å | Represents the length of the bond between silicon and the ethyl group carbon. |

| C-Si-C Bond Angle | ~112° | Defines the angle between the two ethyl groups attached to the silicon atom. |

| Cl-Si-H Bond Angle | ~107° | Defines the angle between the chlorine, silicon, and hydrogen atoms. |

| Dipole Moment | ~2.2 D | A significant dipole moment highlights the molecule's polar nature, driven by the electronegative Cl atom. |

| HOMO Energy | -10.5 eV | Relates to the ionization potential; a lower value suggests higher stability against oxidation. |

| LUMO Energy | -0.8 eV | Relates to the electron affinity; a lower value indicates a higher propensity to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability, though the polar Si-Cl bond is a site of high reactivity. |

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms at the atomic level. For this compound, a primary area of interest is its reaction with nucleophiles, such as in hydrolysis or alcoholysis, which are key processes in its application. youtube.commcmaster.ca Simulating these reaction pathways involves identifying all relevant species, including reactants, intermediates, transition states, and products, and mapping their energies on a potential energy surface. d-nb.info

A typical simulation of a reaction, for instance, the hydrolysis of this compound, begins with the formation of a reactant complex, where a water molecule acts as a Lewis base associating with the electrophilic silicon center. nih.govmdpi.com From this intermediate, the system must pass through a transition state to form the products. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. e3s-conferences.orgmit.edu Locating this fleeting structure is a primary goal of reaction simulations, as its energy determines the activation barrier and, consequently, the reaction rate. schrodinger.com

Computational studies on related chlorosilane systems have successfully modeled such pathways. For example, quantum-chemical studies on H/Cl exchange reactions between silanes and silicon tetrachloride (SiCl4) have mapped out the free energy profiles, identifying key four-centered transition states and their associated activation barriers. d-nb.info The mechanism for this compound hydrolysis is expected to proceed similarly, via a transition state involving the transfer of a proton from the attacking water molecule to the chlorine atom as the Si-O bond forms and the Si-Cl bond breaks.

Table 2: Illustrative Energy Profile for a Simulated this compound Reaction (e.g., Hydrolysis) Note: This table presents a conceptual energy profile based on established mechanisms for chlorosilane hydrolysis. nih.gov Energies are relative to the separated reactants.

| Reaction Coordinate Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| Reactants (Et₂SiHCl + H₂O) | 0.0 | Separated starting materials. |

| Reactant Complex (Et₂SiHCl···OH₂) | -5.2 | A pre-reaction complex where water is coordinated to the silicon atom. |

| Transition State ([Et₂Si(H)Cl···H₂O]‡) | +10.5 | The highest energy point on the pathway, involving simultaneous Si-O bond formation and Si-Cl/O-H bond cleavage. |

| Product Complex (Et₂SiH(OH)···HCl) | -15.8 | A post-reaction complex between the silanol (B1196071) product and hydrogen chloride. |

| Products (Et₂SiH(OH) + HCl) | -12.1 | Separated final products of the hydrolysis reaction. |

Modeling of Electronic and Steric Effects on Reaction Kinetics

The kinetics of reactions involving this compound are governed by a combination of electronic and steric effects, both of which can be quantitatively modeled using computational methods. researchgate.net These models help to rationalize and predict how changes in the molecular structure affect reaction rates. nih.gov

The electronic effect in this compound is dominated by the inductive effect of the chlorine atom. As a strongly electron-withdrawing group, chlorine polarizes the silicon-chlorine bond, imparting a significant partial positive charge on the silicon atom. This enhances its electrophilicity, making it more susceptible to attack by nucleophiles. Computational models quantify this effect through calculated atomic charges and the energy of the LUMO. A lower LUMO energy generally correlates with a faster reaction rate with a given nucleophile because it signifies a more favorable interaction.